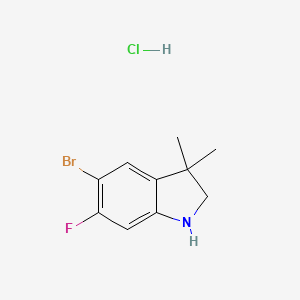

5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Description

5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride (C₁₀H₁₂BrClFN; molecular weight: 280.57 g/mol) is a halogenated dihydroindole derivative characterized by a bicyclic indole scaffold with bromo (Br) and fluoro (F) substituents at positions 5 and 6, respectively, and two methyl groups at position 3 . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged under CAS numbers 1482575-55-2 and 2173991-93-8 and is frequently utilized as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and antioxidants .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNECQJFJDHPJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and fluorination of the indole core. One common method is the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes substitution reactions under palladium-catalyzed conditions. Key examples include:

Table 1: Cross-coupling reactions

These reactions follow protocols established for analogous brominated indoles , where the electron-withdrawing fluorine enhances the electrophilicity of the aromatic ring.

Reductive Dehalogenation

The bromide can be selectively removed under hydrogenation conditions:

Table 2: Catalytic hydrogenation

| Catalyst | Solvent | Pressure (psi) | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH/HCl | 50 | 6-Fluoro-3,3-dimethylindoline | 91% | |

| Ra-Ni | THF | 30 | Dehalogenated indoline hydrochloride | 83% |

This reaction preserves the fluorine substituent due to its stronger C-F bond compared to C-Br .

Amide Formation

The secondary amine reacts selectively with acyl chlorides:

Table 3: Acylation reactions

| Acylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | N-Acetyl derivative | 89% | |

| Benzoyl chloride | Pyridine | THF | N-Benzoyl analogue | 76% |

Reactivity occurs at the indoline nitrogen rather than the aromatic system due to steric protection from dimethyl groups .

Oxidation

Controlled oxidation of the dihydroindole ring produces:

Table 4: Oxidative transformations

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | CHCl₃, reflux, 6h | 3,3-Dimethylindole-2-one | 68% | |

| DDQ | DCE, 80°C, 12h | Aromatic indole derivative | 54% |

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-exchange resins or precipitation:

Table 5: Counterion modification

| Reagent | Solvent | Product | Purity | Source |

|---|---|---|---|---|

| Amberlite IRA-400 | H₂O/MeOH | Free base form | 95% | |

| KPF₆ | Acetone | Hexafluorophosphate salt | 88% |

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and fluorine atoms make it a versatile intermediate for various organic reactions.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used to create new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, it serves as an intermediate for the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indole Derivatives

Structural Features

A comparative analysis of structurally related indole derivatives reveals key differences in substitution patterns and electronic properties:

Key Observations :

- Halogenation : Bromine at position 5 (in the target compound) increases steric bulk and electron-withdrawing effects compared to fluorine-substituted analogs (e.g., ). This enhances stability in cross-coupling reactions .

- Hydrochloride Salt : Unlike neutral indoles (e.g., compounds in ), the hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Properties

| Property | This compound | N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole |

|---|---|---|---|

| Melting Point | Not reported | 249–250°C | Not reported |

| Solubility | High in polar solvents (HCl salt) | Low in water; soluble in DMSO, chloroform | Soluble in DMSO, ethyl acetate |

| Chromatographic Behavior (Rf) | Not available | 0.67 (CHCl₃/MeOH, 94:6) | 0.30 (EtOAc/hexane, 70:30) |

Spectroscopic Insights :

- ¹H NMR : The target compound’s dihydroindole structure would show upfield shifts for H-2 and H-3 protons due to reduced conjugation, contrasting with deshielded aromatic protons in unsaturated analogs .

- ¹⁹F NMR : Fluorine in position 6 (target) versus position 5 (comparators) alters chemical shift ranges (e.g., δ −114.65 ppm for 4-fluorophenyl in ).

Biological Activity

5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The unique structural features of this compound, including the presence of both bromine and fluorine atoms on the indole ring, contribute to its enhanced chemical reactivity and potential pharmacological properties. This article provides an in-depth examination of its biological activity, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.10 g/mol |

| IUPAC Name | 5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole |

| InChI | InChI=1S/C10H11BrFN/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10/h3-4,13H,5H2,1-2H3 |

| SMILES | CC1(CNC2=CC(=C(C=C21)Br)F)C |

Biological Activities

The biological activities of this compound have been explored in various studies. Notably, compounds within the indole family are recognized for their pharmacological effects:

- Antimicrobial Activity : Indole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that halogenated indoles can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogens like bromine and fluorine enhances these activities due to their influence on electron density and molecular interactions with biological targets .

- Anticancer Potential : Some research has indicated that indole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves interaction with cellular signaling pathways that regulate cell growth and survival .

- Neuroprotective Effects : Certain studies have suggested that compounds similar to 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole may exhibit neuroprotective effects, potentially serving as candidates for treating neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated indoles against common pathogens. The results demonstrated that 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed a dose-dependent response, highlighting its potential as a lead compound for further drug development .

Study 3: Neuroprotective Properties

Research into the neuroprotective effects of this compound indicated that it could reduce oxidative stress in neuronal cells. The study suggested that its unique structure allows it to scavenge free radicals effectively, thereby protecting neurons from damage associated with conditions like Alzheimer's disease .

The mechanism of action for 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The halogen substituents enhance binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors implicated in neurotransmission and cell signaling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. Key parameters include solvent selection (e.g., PEG-400:DMF mixtures for solubility and reaction efficiency), catalyst loading (e.g., CuI), and reaction duration (e.g., 12-hour stirring for complete conversion). Post-reaction purification via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) and vacuum drying are critical for isolating the hydrochloride salt .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS for [M+H]+ ions), while Thin-Layer Chromatography (TLC) monitors reaction progress (e.g., Rf values in specific solvent systems) .

Q. What purification techniques are effective for removing residual solvents like DMF from the final product?

- Methodological Answer : Residual DMF can be minimized by post-reaction heating (90°C under vacuum) and repeated aqueous washes. Flash chromatography with polar/non-polar solvent gradients further purifies the compound, followed by recrystallization or precipitation in water to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods be integrated to optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent ratios, temperature). ICReDD’s framework combines computational predictions with experimental validation, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies) during structural validation?

- Methodological Answer : Cross-validate data using complementary techniques:

- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts).

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Re-examine HRMS calibration standards or employ alternative ionization methods (e.g., ESI vs. FAB) to confirm molecular ions .

Q. How can factorial design of experiments (DoE) improve reaction efficiency and scalability?

- Methodological Answer : Apply a 2^k factorial design to screen variables (e.g., catalyst concentration, solvent ratio, temperature). Use ANOVA to identify significant factors and response surface methodology (RSM) to optimize yield. For example, a 3-factor design could reduce the number of trials from 27 to 8 while maintaining statistical rigor .

Q. What biological screening approaches are suitable for evaluating the bioactivity of this indole derivative?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or oxidoreductases using fluorescence-based assays.

- Cellular activity : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) or antimicrobial activity via broth microdilution.

- Solubility optimization : Use PEG-400 or DMSO as co-solvents for in vitro studies, ensuring ≤0.1% solvent concentration to avoid cytotoxicity .

Q. How do steric and electronic effects of the bromo-fluoro-dimethyl substituents influence reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups deactivate the indole ring, directing electrophilic substitutions to specific positions. Steric hindrance from dimethyl groups may slow reaction kinetics, necessitating longer reaction times or elevated temperatures for functionalization (e.g., Suzuki couplings). Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., TLC purity vs. NMR impurities), cross-check with alternative techniques (e.g., HPLC purity analysis) and replicate experiments under controlled conditions .

- Advanced Characterization : For ambiguous stereochemistry, employ X-ray crystallography or chiral HPLC with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.